2-(4-Chloro-2-formylphenoxy)acetonitrile

Übersicht

Beschreibung

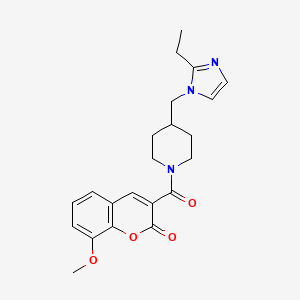

2-(4-Chloro-2-formylphenoxy)acetonitrile is a chemical compound with the CAS number 125418-96-4 . It is used for research and development purposes . The compound has a linear formula of C9H6ClNO2 .

Synthesis Analysis

The synthesis of 2-(4-Chloro-2-formylphenoxy)acetonitrile involves a Nickel Catalysed Domino Reaction of α-Aryloxyacetonitriles with Arylboronic Acids . The reaction time for the synthesis is 18 hours and it yields a colorless solid with a melting point of 92-94 ºC .Molecular Structure Analysis

The molecular structure of 2-(4-Chloro-2-formylphenoxy)acetonitrile is represented by the linear formula C9H6ClNO2 . The InChI key for the compound is JHDDXYAHRSNFQX-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 2-(4-Chloro-2-formylphenoxy)acetonitrile are primarily for the synthesis of other compounds. The compound is used in research and development, and is not intended for medicinal, household, or other uses .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Chloro-2-formylphenoxy)acetonitrile include a molecular weight of 213.62 , a melting point of 92-94 ºC , and a linear formula of C9H6ClNO2 .Wissenschaftliche Forschungsanwendungen

Detection and Analysis in Environmental Samples

2-(4-Chloro-2-formylphenoxy)acetonitrile and related compounds are often studied for their presence in environmental samples. For example, Omidi et al. (2014) developed a method using molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography for the sensitive and selective trace determination of 4-chloro-2-methylphenoxy acetic acid in biological and environmental samples (Omidi et al., 2014). This method is significant for monitoring the compound's presence and assessing its environmental impact.

Photolysis in Aqueous Environments

Zhang et al. (2020) investigated the photolysis of related compounds in acetonitrile aqueous solutions. Their study included ultrafast spectroscopic measurements and density functional theory (DFT) computations, providing insights into the photodegradation mechanisms of these pollutants in natural environments (Zhang et al., 2020).

Electroanalytical Studies

The electrochemical properties of related compounds have been explored in various studies. Evans et al. (1984) examined the anodic oxidation of phenolates in acetonitrile, which is relevant for understanding the electrochemical behavior of 2-(4-Chloro-2-formylphenoxy)acetonitrile and its derivatives (Evans et al., 1984).

Capillary Electrophoresis for Herbicide Separation

Farran et al. (1999) conducted a study on the separation of MCPA and 2,4-D, which are related to 2-(4-Chloro-2-formylphenoxy)acetonitrile, using capillary electrophoresis. This research is pertinent for the analysis and separation of these herbicides in agricultural contexts (Farran et al., 1999).

NMR Studies on Contaminant Accumulation

Tront and Saunders (2007) utilized nuclear magnetic resonance (NMR) to investigate the fate of halogenated phenols in plants, a study relevant to understanding the behavior of related compounds in biological systems (Tront & Saunders, 2007).

Synthesis and Chemical Reactions

Research by Wu et al. (2014) on the synthesis of 2-(2-hydroxyphenyl)acetonitriles, which are structurally related to 2-(4-Chloro-2-formylphenoxy)acetonitrile, contributes to the broader understanding of chemical synthesis and reactions involving these compounds (Wu et al., 2014).

Eigenschaften

IUPAC Name |

2-(4-chloro-2-formylphenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5-6H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSUNQQOAPKBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-2-formylphenoxy)acetonitrile | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-diethoxyphenyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2420189.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2420191.png)

![2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B2420196.png)

![Benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide](/img/structure/B2420199.png)

![2-Chloro-1-[4-(4,5,6,7-tetrahydrobenzotriazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2420200.png)

![ethyl 4-oxo-4-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butanoate](/img/structure/B2420202.png)